1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea
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Overview
Description
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzoyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]thiourea: Similar structure but with a thiourea linkage.
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6348-74-9 |
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Molecular Formula |
C14H10Cl3N3O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-8-2-1-3-10(6-8)18-14(22)20-19-13(21)11-5-4-9(16)7-12(11)17/h1-7H,(H,19,21)(H2,18,20,22) |
InChI Key |
NOQSZGHFPRKZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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